3'-Ethyl 4,5-dimethyl 9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4,5-tricarboxylate
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Overview
Description
3’-Ethyl 4,5-dimethyl 9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4,5-tricarboxylate is a complex organic compound characterized by its unique spiro structure
Preparation Methods
The synthesis of 3’-Ethyl 4,5-dimethyl 9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4,5-tricarboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions are common, with reagents such as chlorine and nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3’-Ethyl 4,5-dimethyl 9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4,5-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Compared to other similar compounds, 3’-Ethyl 4,5-dimethyl 9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4,5-tricarboxylate stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include:
- Tetramethyl 9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate .
- Other spiro compounds with dithiole and quinoline structures.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C25H27NO7S3 |
---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
3-O'-ethyl 4-O,5-O-dimethyl 9'-ethoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-3',4,5-tricarboxylate |
InChI |
InChI=1S/C25H27NO7S3/c1-7-32-13-9-10-15-14(11-13)17-20(24(3,4)26-15)34-16(21(27)33-8-2)12-25(17)35-18(22(28)30-5)19(36-25)23(29)31-6/h9-12,26H,7-8H2,1-6H3 |
InChI Key |
DKMRRMLJQBAXLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C4(C=C(S3)C(=O)OCC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C |
Origin of Product |
United States |
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